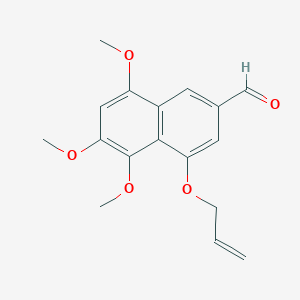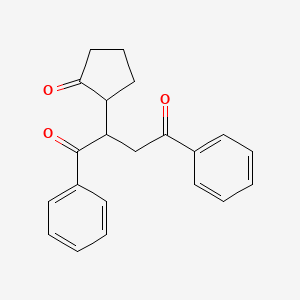
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of 1,3-dicarbonyl compounds These compounds are known for their high reactivity due to the presence of two carbonyl groups separated by a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base to form 2-(2-oxocyclopentyl)benzaldehyde. This intermediate is then reacted with acetophenone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
2-Acylcycloalkanones: These compounds share a similar structure with 2-(2-Oxocyclopentyl)-1,4-diphenylbutane-1,4-dione and exhibit similar reactivity due to the presence of the 1,3-dicarbonyl system.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
570391-52-5 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(2-oxocyclopentyl)-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C21H20O3/c22-19-13-7-12-17(19)18(21(24)16-10-5-2-6-11-16)14-20(23)15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2 |
InChI Key |
IVOKZGDTXISFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


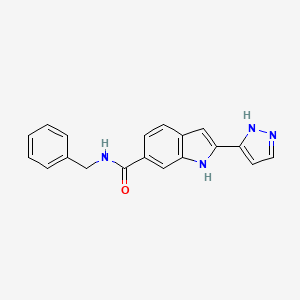
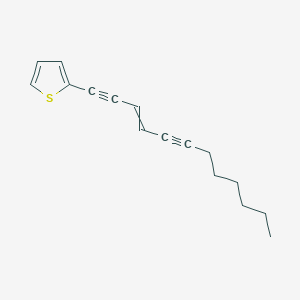

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
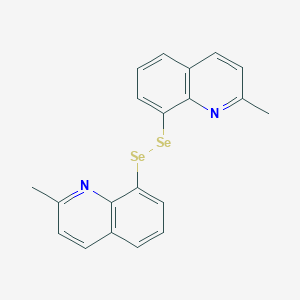
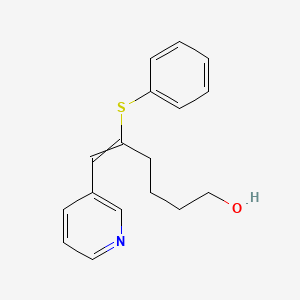

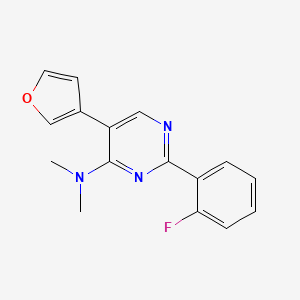
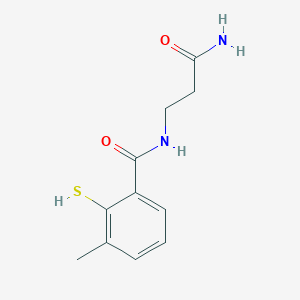
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
